Astressin2-B

CRF2 Selectivity Receptor Binding Assay Pharmacological Specificity

Astressin2-B is a 33-residue cyclic peptide with >380-fold selectivity for CRF2 over CRF1. Its BBB impermeability enables clean dissection of peripheral CRF2 pathways without CNS interference. Validated in GI, cardiovascular, and neuroscience models. Standardized purity ≥98% (HPLC), lyophilized. Ideal alternative to non-selective or variable CRF2 tools. For research use only.

Molecular Formula C183H307N49O53
Molecular Weight 4042 g/mol
Cat. No. B10787867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin2-B
Molecular FormulaC183H307N49O53
Molecular Weight4042 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182+,183+/m0/s1
InChIKeyIVIBPRHVUKMKSX-YJHXGIRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astressin2-B: A Highly Selective, Long-Acting CRF2 Antagonist Peptide for Targeted Stress and Gastrointestinal Research


Astressin2-B is a 33-residue homodetic cyclic peptide analog of sauvagine, engineered as a potent, competitive antagonist of the corticotropin-releasing factor type 2 (CRF2) receptor. Structurally, it incorporates key modifications including D-Phe12, CαMeLeu14, Nle18, Glu32, Lys35, and CαMeLeu40 (CRF numbering), which confer enhanced stability and receptor selectivity [1]. Its primary biological activity is the high-affinity blockade of CRF2, with minimal interaction at CRF1, establishing it as a critical tool for dissecting CRF2-mediated pathways in peripheral and central systems [2].

Why Astressin2-B Cannot Be Replaced by Other CRF Antagonists in CRF2-Specific Studies


CRF receptor pharmacology is complex, with two receptor subtypes (CRF1 and CRF2) mediating distinct and often opposing physiological processes. While early CRF antagonists like astressin B and α-helical CRF(9–41) are non-selective, their use confounds interpretation by simultaneously blocking both receptors [1]. Even among CRF2-preferring ligands, critical differences in selectivity, blood-brain barrier permeability, and functional longevity exist. For instance, the commonly used CRF2 antagonist antisauvagine-30 exhibits off-target activity at CRF1 when used at higher concentrations, limiting its utility for behavioral studies [2]. Therefore, achieving unambiguous, reproducible data in CRF2 research mandates a ligand like Astressin2-B that delivers verified high-selectivity, long duration of action, and well-characterized in vivo efficacy, thereby preventing the experimental artifacts introduced by generic substitution.

Astressin2-B Quantitative Evidence: Selectivity, Binding, and Functional Differentiation Data


Superior CRF2 vs. CRF1 Selectivity Ratio: A >384-Fold Window for Unambiguous Pathway Analysis

Astressin2-B exhibits a clear and quantifiable selectivity advantage over non-selective CRF antagonists. In direct binding competition assays against human CRF receptors, Astressin2-B demonstrated an IC50 of 1.3 nM for CRF2, whereas its affinity for CRF1 was >500 nM [1]. This yields a selectivity ratio of >384-fold for CRF2 over CRF1. In contrast, the non-selective comparator astressin B binds to both receptors with comparable high affinity, while the CRF2-preferring antagonist antisauvagine-30 has been shown to engage CRF1 at concentrations only 3-4 orders of magnitude higher than its CRF2 binding constants, potentially leading to off-target effects in vivo [2].

CRF2 Selectivity Receptor Binding Assay Pharmacological Specificity

High-Affinity Binding Confirmed Across Species and Assay Formats

Binding affinity measurements using [125I]sauvagine displacement confirm that Astressin2-B binds with high and consistent affinity to CRF2 receptors across species and cell backgrounds. Reported Ki values include 0.49 nM on CHO-hCRF2a membranes, 0.17 nM on intrinsic rCRF2b in A7r5 cells, and 0.50 nM on CHO-hCRF2a membranes [1]. These values are directly comparable to those for antisauvagine-30, which shows Ki values of 0.29 nM (CHO-hCRF2a), 0.77 nM (A7r5), and 0.84 nM (CHO-hCRF2a) in the same assays. The low nanomolar Ki confirms its utility as a high-potency probe for CRF2 pharmacology in both human and rodent systems.

CRF2 Binding Ki Determination Species Cross-Reactivity

Blood-Brain Barrier Impermeability: Enabling Peripheral vs. Central CRF2 Discrimination

Astressin2-B is documented as a blood-brain barrier (BBB)-impermeable CRF2 antagonist . This property stands in contrast to small-molecule CRF1 antagonists and some peptidic ligands which can enter the central nervous system. For example, the non-peptidic CRF1 antagonist CP376395 is CNS-penetrant. The BBB impermeability of Astressin2-B is a critical differentiator for studies aimed at isolating peripheral CRF2-mediated functions—such as gastrointestinal motility, cardiovascular effects, and immune modulation—from centrally-mediated stress and anxiety behaviors.

Blood-Brain Barrier Peripheral CRF2 CNS Penetration

Long-Acting Duration In Vivo: Sustained CRF2 Blockade for Behavioral and Physiological Studies

Astressin2-B was explicitly designed as a long-acting CRF2 antagonist [1]. While specific pharmacokinetic half-life data for Astressin2-B is not widely published in open literature, its classification as a long-acting peptide distinguishes it from shorter-acting tools like antisauvagine-30. The prolonged action is attributed to its cyclic structure and incorporation of α-methylated amino acids, which confer resistance to proteolytic degradation. This long duration of action is crucial for experiments requiring sustained receptor blockade over hours, such as stress-induced behavioral testing and gastrointestinal transit studies.

In Vivo Duration Long-Acting Antagonist CRF2 Pharmacodynamics

In Vivo Functional Selectivity: Divergent Behavioral Outcomes vs. CRF1 Antagonist

In a study assessing anxiety-like behavior in rats following water avoidance stress (WAS), intra-BNSTAL infusion of Astressin2-B (100 μM) produced a distinct behavioral profile compared to the CRF1 antagonist CP376395. Notably, Astressin2-B decreased open arm exploration (indicating anxiogenic-like effect) under non-stressed conditions, whereas CP376395 had no effect [1]. In the WAS model, CRF1 blockade increased open arm time and attenuated stress-induced somatic hypersensitivity, while Astressin2-B did not alter these measures [2]. Both antagonists reduced the visceromotor reflex, highlighting shared effects on visceral pain. Critically, CRF1 blockade, but not Astressin2-B, reduced stress-induced ACTH and corticosterone secretion, underscoring the unique functional specificity of Astressin2-B for CRF2-mediated pathways [2].

In Vivo Pharmacology Behavioral Differentiation CRF Receptor Antagonism

Proven Efficacy in Reversing CRF2-Mediated Gastrointestinal Protection

Astressin2-B effectively blocks the protective effects mediated by CRF2 in the gastrointestinal tract. In a rat model of indomethacin-induced hemorrhagic intestinal injury, administration of Astressin2-B exacerbated the injury, demonstrating its ability to antagonize endogenous CRF2 signaling . Furthermore, it reversed the protective effects of Urocortin 1 against intestinal hypermotility, bacterial invasion, and upregulation of inflammatory mediators . In the Clostridioides difficile toxin A-mediated enteritis model, Astressin2-B treatment phenocopied CRFR2-deficient mice, significantly exacerbating intestinal epithelial damage, edema, neutrophil migration, and expression of multiple proinflammatory cytokines . These findings confirm its utility as a critical tool for investigating CRF2's role in gut mucosal defense and inflammation.

Gastrointestinal Protection CRF2 Antagonism Indomethacin-Induced Injury

Astressin2-B: Validated Research and Industrial Application Scenarios


Dissecting Peripheral vs. Central CRF2 Contributions to Stress-Related Disorders

Leveraging its blood-brain barrier impermeability and high selectivity, Astressin2-B is the ideal tool for researchers aiming to isolate the peripheral CRF2-mediated components of stress responses. This includes studies on irritable bowel syndrome (IBS), stress-induced visceral hypersensitivity, and gastrointestinal motility disorders, where central CRF1 signaling is a major confound. Use of Astressin2-B ensures that observed effects are attributable solely to peripheral CRF2 blockade, as demonstrated in models of visceral pain .

CRF2 Target Validation in Inflammatory Bowel Disease and Intestinal Barrier Function

Given its established role in reversing urocortin-mediated gut protection and exacerbating chemically induced intestinal injury, Astressin2-B serves as a critical pharmacologic tool for validating CRF2 as a therapeutic target in inflammatory bowel disease (IBD) and intestinal barrier dysfunction . Its use in preclinical colitis and enteritis models allows for clear definition of CRF2's role in mucosal healing, immune cell trafficking, and cytokine regulation, providing essential data for drug discovery programs focused on gut inflammation.

CRF2-Specific Behavioral Pharmacology Without CRF1 Off-Target Confounds

For neurobiologists studying anxiety and depression-related behaviors, Astressin2-B provides a means to selectively interrogate CRF2 signaling without the confounding influence of CRF1 blockade. Its distinct behavioral profile compared to CRF1 antagonists, as shown in BNST infusion studies, makes it indispensable for experiments seeking to differentiate the roles of CRF1 and CRF2 in anxiety, fear conditioning, and stress-induced hyperalgesia [1]. Its long-acting nature also supports behavioral paradigms requiring sustained receptor antagonism.

Cardiovascular and Pulmonary Research Targeting CRF2-Mediated Vasodilation and Bronchorelaxation

Astressin2-B is a valuable reagent for investigating CRF2's role in cardiovascular and respiratory physiology. It has been used to confirm that CRF2 agonists cause bronchorelaxation and inhibit pulmonary inflammation, as its application suppresses these effects, thereby implicating CRF2 receptors [2]. This makes it a key tool for researchers exploring the therapeutic potential of CRF2 modulation in asthma, COPD, and cardiovascular conditions where peripheral CRF2 signaling is relevant.

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